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molecular formula C15H22N4O4 B3031204 Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate CAS No. 193902-98-6

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B3031204
M. Wt: 322.36 g/mol
InChI Key: SQDDRYKOQRWTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096549B2

Procedure details

A mixture of tert-butyl-4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (13 g, 46 mmol), Zn (8.9 g, 140 mmol), and HOAc (8.4 g, 140 mmol) in EtOH/THF (250 ml) was refluxed for 20 mins. After adjusted its PH to 8 by NaHCO3, EA and H2O were added resulting in a precipitate. The solid was filtered off under vacuum. The combined organic layers were dried by anhydrous Na2SO4 and concentrated in vacuo to afford tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate as a black solid (8 g, yield: 60%).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[C:16]([NH2:23])[CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC(O)=O.C([O-])(O)=O.[Na+].CC(=O)OCC>CCO.C1COCC1.[Zn].O>[NH2:23][C:16]1[CH:15]=[C:14]([N:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]2)[CH:19]=[CH:18][C:17]=1[NH2:20] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])N
Name
Quantity
8.4 g
Type
reactant
Smiles
CC(=O)O
Name
EtOH THF
Quantity
250 mL
Type
solvent
Smiles
CCO.C1CCOC1
Name
Quantity
8.9 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 mins
Duration
20 min
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
resulting in a precipitate
FILTRATION
Type
FILTRATION
Details
The solid was filtered off under vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried by anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1N)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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